molecular formula C21H31N3O3 B6023528 4-[[3-Hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl]-3,3-dimethylpiperazin-2-one

4-[[3-Hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl]-3,3-dimethylpiperazin-2-one

Cat. No.: B6023528
M. Wt: 373.5 g/mol
InChI Key: KMWSVNYCSDQGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[3-Hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl]-3,3-dimethylpiperazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine and piperazine ring system, which are common motifs in medicinal chemistry due to their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-Hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl]-3,3-dimethylpiperazin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and piperazine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as dicyclohexyl carbodiimide and dimethylaminopyridine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[[3-Hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl]-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[[3-Hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl]-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and piperazine derivatives, such as:

Uniqueness

What sets 4-[[3-Hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl]-3,3-dimethylpiperazin-2-one apart is its unique combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[3-hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl]-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-20(2)18(25)22-12-15-24(20)16-21(27)11-7-14-23(19(21)26)13-6-10-17-8-4-3-5-9-17/h3-5,8-9,27H,6-7,10-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWSVNYCSDQGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1CC2(CCCN(C2=O)CCCC3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.